molecular formula C12H17NO2 B177943 2-(2,4-Dimethylanilino)-2-methylpropanoic acid CAS No. 100369-46-8

2-(2,4-Dimethylanilino)-2-methylpropanoic acid

Cat. No.: B177943
CAS No.: 100369-46-8
M. Wt: 207.27 g/mol
InChI Key: CZHZZVHDENYOFP-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylanilino)-2-methylpropanoic acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of aniline, where the aniline group is substituted with two methyl groups at the 2 and 4 positions, and a propanoic acid group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylanilino)-2-methylpropanoic acid typically involves the following steps:

    Nitration of m-xylene: The starting material, m-xylene, undergoes nitration to form 2,4-dimethylnitrobenzene.

    Reduction: The nitro group in 2,4-dimethylnitrobenzene is reduced to form 2,4-dimethylaniline.

    Acylation: 2,4-dimethylaniline is then acylated with a suitable acylating agent, such as acetyl chloride, to form the corresponding amide.

    Hydrolysis: The amide is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylanilino)-2-methylpropanoic acid undergoes various chemical reactions, including:

  • **Ox

Properties

IUPAC Name

2-(2,4-dimethylanilino)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-5-6-10(9(2)7-8)13-12(3,4)11(14)15/h5-7,13H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHZZVHDENYOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(C)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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